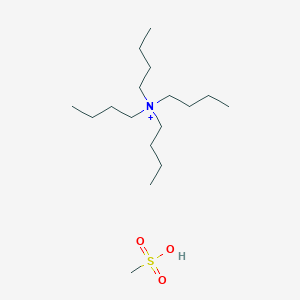

Methanesulfonic acid; tetrabutylammonium ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide méthanesulfonique ; l'ion tétrabutylammonium est un composé qui combine l'acide méthanesulfonique avec l'ion tétrabutylammonium. L'acide méthanesulfonique est un composé organosulfuré de formule CH₃SO₃H, connu pour sa forte acidité et sa grande solubilité dans l'eau et les solvants organiques . L'ion tétrabutylammonium, quant à lui, est un ion ammonium quaternaire de formule [(C₄H₉)₄N]⁺, couramment utilisé comme catalyseur de transfert de phase en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide méthanesulfonique peut être synthétisé par oxydation du sulfure de diméthyle à l'aide de divers oxydants tels que le chlore ou l'acide nitrique . L'ion tétrabutylammonium est généralement préparé par quaternisation de la tributylamine avec le bromure de butyle . La combinaison de l'acide méthanesulfonique et de l'ion tétrabutylammonium peut être obtenue en mélangeant l'acide méthanesulfonique avec l'hydroxyde de tétrabutylammonium ou le chlorure de tétrabutylammonium dans un solvant approprié .

Méthodes de production industrielle

La production industrielle de l'acide méthanesulfonique implique l'oxydation du disulfure de diméthyle avec de l'acide nitrique, suivie d'étapes de purification pour obtenir de l'acide méthanesulfonique de haute pureté . L'ion tétrabutylammonium est produit à l'échelle industrielle par quaternisation de la tributylamine avec le bromure de butyle, suivie d'une purification pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L'acide méthanesulfonique ; l'ion tétrabutylammonium subit diverses réactions chimiques, notamment :

Oxydation : L'acide méthanesulfonique peut être oxydé pour former des sels de méthanesulfonate.

Substitution : L'acide méthanesulfonique peut subir des réactions de substitution pour former des esters et d'autres dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le chlore et l'acide nitrique.

Substitution : Les alcools et autres nucléophiles peuvent réagir avec l'acide méthanesulfonique en milieu acide pour former des esters.

Principaux produits

Oxydation : Sels de méthanesulfonate.

Réduction : Composés organiques réduits avec l'ion tétrabutylammonium agissant comme catalyseur.

Substitution : Esters et autres dérivés de l'acide méthanesulfonique.

Applications de la recherche scientifique

L'acide méthanesulfonique ; l'ion tétrabutylammonium a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme catalyseur en synthèse organique, en particulier en catalyse par transfert de phase.

Biologie : Employé dans l'extraction et la purification d'échantillons biologiques.

Mécanisme d'action

Le mécanisme d'action de l'acide méthanesulfonique ; l'ion tétrabutylammonium implique sa forte acidité et sa capacité à agir comme catalyseur de transfert de phase. L'acide méthanesulfonique peut donner des protons pour faciliter diverses réactions chimiques, tandis que l'ion tétrabutylammonium peut transférer des réactifs entre différentes phases, augmentant les taux de réaction et les rendements .

Applications De Recherche Scientifique

Methanesulfonic acid; tetrabutylammonium ion has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of methanesulfonic acid; tetrabutylammonium ion involves its strong acidity and ability to act as a phase-transfer catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the tetrabutylammonium ion can transfer reactants between different phases, enhancing reaction rates and yields .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide sulfurique : Un autre acide fort avec une acidité similaire mais une corrosivité plus élevée.

Acide chlorhydrique : Acide fort avec des propriétés de solubilité et de réactivité différentes.

Ion tétraéthylammonium : Ion ammonium quaternaire similaire avec différents groupes alkyles.

Unicité

L'acide méthanesulfonique ; l'ion tétrabutylammonium est unique en raison de sa combinaison de forte acidité et de propriétés catalytiques de transfert de phase. Cela le rend particulièrement utile en synthèse organique et dans les applications industrielles où ces deux propriétés sont avantageuses .

Propriétés

Formule moléculaire |

C17H40NO3S+ |

|---|---|

Poids moléculaire |

338.6 g/mol |

Nom IUPAC |

methanesulfonic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1; |

Clé InChI |

XHYYGJAYKIYARQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)

![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)

![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)

![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)